REACTION_SMILES
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[CH:1]1([N:4]2[CH2:5][CH2:6][N:7]([c:10]3[s:11][c:12]4[c:13]([n:14]3)[cH:15][cH:16][c:17]([C:19]#[N:20])[cH:18]4)[CH2:8][CH2:9]2)[CH2:2][CH2:3]1.[NH4+:22].[OH-:21]>>[CH:1]1([N:4]2[CH2:5][CH2:6][N:7]([c:10]3[s:11][c:12]4[c:13]([n:14]3)[cH:15][cH:16][c:17]([CH2:19][NH2:20])[cH:18]4)[CH2:8][CH2:9]2)[CH2:2][CH2:3]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#Cc1ccc2nc(N3CCN(C4CC4)CC3)sc2c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[NH4+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Type
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product
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Smiles
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NCc1ccc2nc(N3CCN(C4CC4)CC3)sc2c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |